molecular formula C12H9F3N2O2 B560168 Teriflunomide CAS No. 163451-81-8

Teriflunomide

カタログ番号 B560168
CAS番号: 163451-81-8
分子量: 270.211
InChIキー: UTNUDOFZCWSZMS-YFHOEESVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Teriflunomide is used to treat the relapsing forms of multiple sclerosis (MS), including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease . This medicine will not cure MS, but it may slow some disabling effects and decrease the number of relapses of the disease .


Synthesis Analysis

The synthesis of teriflunomide was carried out using three different hydrotropes . Promoted by EDC, the reaction of 5-methylisoxazole-4-carboxylic acid with 4-(trifluoromethyl)aniline could produce teriflunomide in over 90% yield . This novel production process was reduced to only one step of reaction, free of a chlorinating agent .


Molecular Structure Analysis

Teriflunomide has a molecular formula of C12H9F3N2O2 . Its average mass is 270.207 Da and its monoisotopic mass is 270.061615 Da . The chemical structure of teriflunomide has been elucidated by UV, IR, mass spectroscopic analysis .


Chemical Reactions Analysis

Promoted by EDC, the reaction of 5-methylisoxazole-4-carboxylic acid with 4-(trifluoromethyl)aniline could produce teriflunomide in over 90% yield . This novel production process was reduced to only one step of reaction, free of a chlorinating agent .


Physical And Chemical Properties Analysis

Teriflunomide has a density of 1.4±0.1 g/cm3 . Its boiling point is 410.8±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 69.9±3.0 kJ/mol . The flash point is 202.3±28.7 °C . The index of refraction is 1.552 . The molar refractivity is 60.6±0.3 cm3 .

科学的研究の応用

Application in Experimental Autoimmune Myasthenia Gravis (EAMG)

  • Scientific Field : Cellular and Molecular Neurobiology .
  • Summary of the Application : Teriflunomide, an immunomodulatory drug used in rheumatoid arthritis and multiple sclerosis treatment, was tested in a murine experimental autoimmune myasthenia gravis (EAMG) model . EAMG was induced by immunizations with recombinant acetylcholine receptor (AChR) .
  • Methods of Application : Teriflunomide treatment (10 mg/kg/day, intraperitoneal) was initiated to one group of mice following the third immunization and continued for 5 weeks .
  • Results or Outcomes : Teriflunomide significantly reduced clinical disease scores and the absolute numbers of CD4+ T cells and some of their cytokine-producing subgroups (IFN-γ, IL 2, IL22, IL-17A, GM-CSF) in the spleen and the lymph nodes . It also led to some selective changes in the measurements of anti-AChR-specific antibodies in the serum .

Application in Relapsing–Remitting Multiple Sclerosis (RRMS)

  • Scientific Field : Neurology .
  • Summary of the Application : Teriflunomide is an effective and generally well-tolerated treatment in patients with relapsing multiple sclerosis (MS), with these benefits maintained during long-term treatment (≥ 10 years) and no new safety signals identified .
  • Methods of Application : Teriflunomide acts primarily as an inhibitor of dihydroorotate-dehydrogenase (DHODH), a key mitochondrial enzyme involved in the de novo synthesis of pyrimidines in rapidly proliferating cells such as T lymphocytes and B lymphocytes .
  • Results or Outcomes : Based on extensive evidence from randomized controlled trials (RCTs) and the real-world setting, oral teriflunomide provided significantly better efficacy than placebo and was as effective as interferon β-1a in terms of improvements in clinical outcomes (such as reduced annualized relapse rates, prevention of disability progression) and/or MRI-assessed disease activity measures .

Safety And Hazards

Teriflunomide is contraindicated in pregnant women or women of childbearing age due to the risk of teratogenicity . It is also contraindicated in severe hepatic impairment due to reports of hepatotoxicity, hepatic failure, and death . Personal protective equipment/face protection should be worn when handling teriflunomide . It should not get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided .

特性

IUPAC Name

(Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNUDOFZCWSZMS-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893457
Record name Teriflunomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in DMSO (practically insoluble in water).
Record name Teriflunomide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08880
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The exact mechanism by which teriflunomide acts in MS is not known. What is known is that teriflunomide prevents pyrimidine synthesis by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase, and this may be involved in its immunomodulatory effect in MS.
Record name Teriflunomide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08880
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Teriflunomide

CAS RN

163451-81-8, 108605-62-5
Record name Teriflunomide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163451-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenamide, 2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108605625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teriflunomide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163451818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teriflunomide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08880
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Teriflunomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERIFLUNOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C058IKG3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
13,900
Citations
J Oh, PW O'Connor - Neurology: Clinical Practice, 2013 - AAN Enterprises
… Teriflunomide has demonstrated clinical efficacy … teriflunomide's pharmacologic properties, pivotal clinical trials, and safety profile, and ends with a discussion of the role of teriflunomide …
Number of citations: 23 cp.neurology.org
DJ Cada, K Demaris, TL Levien… - Hospital …, 2013 - journals.sagepub.com
… by teriflunomide; thus, blockade of T lymphocyte–dependent antibody production occurs. Teriflunomide has … or switch to teriflunomide 14 mg for 48 weeks or until teriflunomide became …
Number of citations: 12 journals.sagepub.com
A Bar-Or, A Pachner, F Menguy-Vacheron, J Kaplan… - Drugs, 2014 - Springer
… mechanism of action (MoA) of teriflunomide together with the preclinical evidence supporting … immunity during teriflunomide treatment. Finally, we consider the place of teriflunomide in …
Number of citations: 367 link.springer.com
P O'Connor, JS Wolinsky, C Confavreux… - … England Journal of …, 2011 - Mass Medical Soc
Background Teriflunomide is a new oral disease-modifying therapy for relapsing forms of multiple sclerosis. Methods We concluded a randomized trial involving 1088 patients with …
Number of citations: 208 www.nejm.org
PW O'connor, D Li, MS Freedman, A Bar-Or, GPA Rice… - Neurology, 2006 - AAN Enterprises
… Teriflunomide-treated patients also had significantly fewer T1 enhancing lesions per scan, … teriflunomide 14 mg/day had significantly reduced T2 disease burden. Teriflunomide …
Number of citations: 446 n.neurology.org
…, Teriflunomide Multiple Sclerosis Oral (TEMSO) Trial … - Neurology, 2016 - AAN Enterprises
… or unexpected AEs in patients receiving teriflunomide for up to 9 … and remained low in patients continuing on teriflunomide. … teriflunomide is well-tolerated and efficacy of teriflunomide is …
Number of citations: 132 n.neurology.org
C Warnke, G Meyer zu Hörste, HP Hartung… - Neuropsychiatric …, 2009 - Taylor & Francis
… One promising oral agent in the treatment of MS is teriflunomide, the active … , teriflunomide has a cytostatic effect on proliferating B and T cells. Citation25 In addition, teriflunomide …
Number of citations: 103 www.tandfonline.com
MC Claussen, T Korn - Clinical immunology, 2012 - Elsevier
… malononitrile metabolite A771726 (teriflunomide). Here, we will review potential mechanisms of action of teriflunomide which is currently under investigation for use in multiple sclerosis. …
Number of citations: 160 www.sciencedirect.com
C Confavreux, P O'Connor, G Comi… - The Lancet …, 2014 - thelancet.com
Background Teriflunomide is an oral disease-modifying therapy approved for treatment of relapsing or relapsing–remitting multiple sclerosis. We aimed to provide further evidence for …
Number of citations: 637 www.thelancet.com
AE Miller, JS Wolinsky, L Kappos, G Comi… - The Lancet …, 2014 - thelancet.com
… teriflunomide 14 mg (n=216), teriflunomide 7 mg (n=205), or placebo (n=197). Two patients in each of the teriflunomide … in the teriflunomide 14 mg group, 203 in the teriflunomide 7 mg …
Number of citations: 334 www.thelancet.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。